3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,3-difluorobenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, where 2,3-difluorobenzene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with 2,2-dimethylpropanal to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(2,3-Difluorophenyl)-2,2-dimethylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorophenylacetic acid
- 2,3-Difluorophenylboronic acid
- 2,3-Difluorophenol
Uniqueness
3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of both difluorophenyl and dimethylpropanol groups allows for a range of chemical modifications and applications that may not be possible with similar compounds.
Properties
Molecular Formula |
C11H14F2O |
---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14F2O/c1-11(2,7-14)6-8-4-3-5-9(12)10(8)13/h3-5,14H,6-7H2,1-2H3 |
InChI Key |
NFQASSJENNOZET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C(=CC=C1)F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.